REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6]C=C[CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[C:11]([O-:14])([O-])=[O:12].[K+].[K+].[O-:17][Mn](=O)(=O)=O.[K+].S(O)(O)(=O)=O.[NH2:28][NH2:29].Cl>O>[C:6]1(=[O:17])[C:5]2[C:10](=[CH:1][CH:2]=[CH:3][CH:4]=2)[C:9]([C:11]([OH:14])=[O:12])=[N:29][NH:28]1 |f:1.2.3,4.5,6.7|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
96.05 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
6.66 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
288 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with occasional cooling (70° C.)
|
Type
|
TEMPERATURE
|
Details
|
without heating until the exothermy subsides (about 2 h)
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
After cooling to RT
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered through Celite
|
Type
|
WASH
|
Details
|
the residue washed with water
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated for 2 h to 70° C
|
Type
|
CUSTOM
|
Details
|
The cooled reaction solution
|
Type
|
CUSTOM
|
Details
|
precipitates out
|
Type
|
TEMPERATURE
|
Details
|
Cooling to 15° C.
|
Type
|
FILTRATION
|
Details
|
filtration via
|
Type
|
FILTRATION
|
Details
|
a nutsch filter
|
Type
|
WASH
|
Details
|
washing with water
|
Name
|
|
Type
|
product
|
Smiles
|
C1(NN=C(C2=CC=CC=C12)C(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |